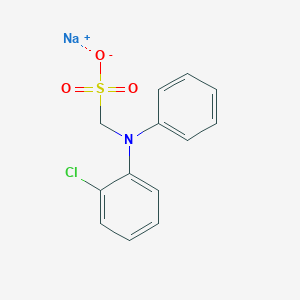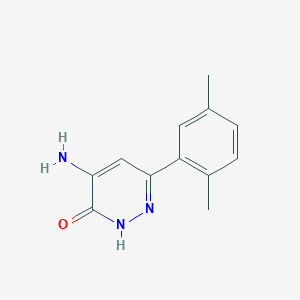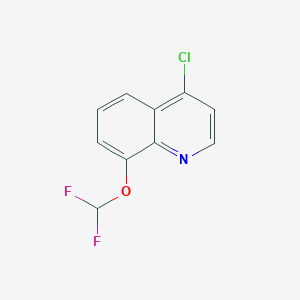
4-Chloro-8-(difluoromethoxy)quinoline
Vue d'ensemble
Description
4-Chloro-8-(difluoromethoxy)quinoline is an organic compound with the molecular formula C10H6ClF2NO . It belongs to the class of quinolines, which are heterocyclic aromatic organic compounds.
Synthesis Analysis
The synthesis of quinoline derivatives, including 4-Chloro-8-(difluoromethoxy)quinoline, involves various protocols such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . These classical synthesis protocols are still in use today. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 4-Chloro-8-(difluoromethoxy)quinoline consists of a benzene ring fused with a pyridine moiety . The molecular weight is 229.61 g/mol .Chemical Reactions Analysis
In a study, 4-Chloro-8-(trifluoromethyl)quinoline was found to be a good corrosion inhibitor for mild steel in 1 M hydrochloric acid medium . The adsorption of this compound on the metal surface follows the Langmuir adsorption isotherm .Applications De Recherche Scientifique
Chemical Synthesis and Derivatives Formation
4-Chloro-8-(difluoromethoxy)quinoline is a compound that serves as a cornerstone for various chemical syntheses, leading to the creation of novel quinoline derivatives with potential applications across multiple scientific fields. For instance, the functionalization of quinolines fluorinated at the benzene ring, including structures similar to 4-chloro-8-(difluoromethoxy)quinoline, with nitrogen-centered nucleophiles, showcases the versatility of these compounds in synthesizing new derivatives with fluorine atoms and amino or modified amino groups (Safina et al., 2009). This expands the chemical toolkit available for designing compounds with tailored properties for specific research applications.
Crystallography and Structural Analysis
The detailed crystallographic analysis of quinoline derivatives offers insights into the molecular arrangement and interactions pivotal for understanding their chemical behavior and potential applications in material science. Studies such as those on isomeric 4-[3-(dichlorophenyl)-hexahydro[1,3]oxazolo[3,4-a]pyridin-1-yl]-2,8-bis(trifluoromethyl)quinolines reveal intricate details about molecular geometry, intermolecular interactions, and the importance of structural motifs in determining the properties of these compounds (de Souza et al., 2015).
Photovoltaic and Electronic Applications
The exploration of quinoline derivatives in photovoltaic properties illustrates the potential of these compounds in renewable energy technologies. Research on the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives underscores their capability to be integrated into organic-inorganic photodiode fabrication, demonstrating their significance in the development of new materials for energy conversion and storage (Zeyada et al., 2016).
Catalysis and Organic Transformations
The palladium-catalyzed chloroimination of imidoyl chlorides leading to 4-chloroquinolines from fluorinated imidoyl chlorides presents a novel method of synthesizing quinoline derivatives. This showcases the role of 4-chloro-8-(difluoromethoxy)quinoline analogs in facilitating new reactions that expand the synthetic possibilities within organic chemistry (Isobe et al., 2008).
Anion Receptor Chemistry
Quinoline derivatives also play a crucial role in the development of anion receptors, demonstrating the chemical versatility and application breadth of these compounds. For example, studies on 2-amido-8-urea substituted quinoline derivatives illustrate their effectiveness as potent receptors for halide or benzoate anions, highlighting the application of quinoline structures in sensor technology and molecular recognition (Albrecht et al., 2007).
Safety and Hazards
Propriétés
IUPAC Name |
4-chloro-8-(difluoromethoxy)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF2NO/c11-7-4-5-14-9-6(7)2-1-3-8(9)15-10(12)13/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJILQASVKSFHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)OC(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501288107 | |
| Record name | 4-Chloro-8-(difluoromethoxy)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501288107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-8-(difluoromethoxy)quinoline | |
CAS RN |
629644-64-0 | |
| Record name | 4-Chloro-8-(difluoromethoxy)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=629644-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-8-(difluoromethoxy)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501288107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

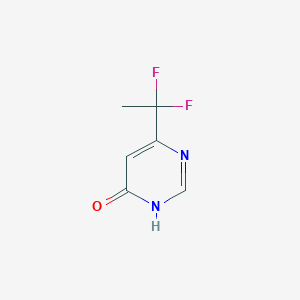

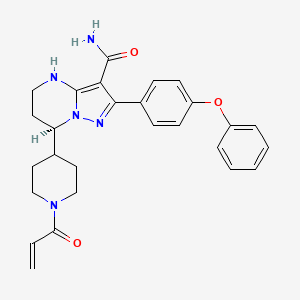
![4H-Pyrrolo[2,3-d]pyrimidin-4-one, 7-(2-deoxy-|A-D-erythro-pentofuranosyl)-1,7-dihydro-](/img/structure/B1461198.png)
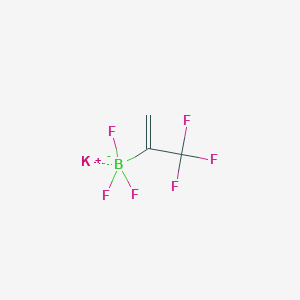
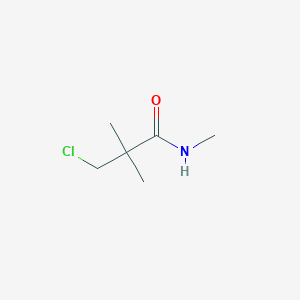
![{6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl}methanamine](/img/structure/B1461205.png)
![{1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B1461207.png)
![P-[2-oxo-1-(phenylmethoxy)propyl]phosphonic acid dimethyl ester](/img/structure/B1461210.png)
